

# Revolutionizing Proteomics: A Guide to Click Chemistry-Based Analysis with Cy5-DBCO

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Compound of Interest		
Compound Name:	Cy5-DBCO	
Cat. No.:	B12319140	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The dynamic nature of the proteome, with its intricate network of protein expression, modification, and interaction, governs cellular function. Understanding these complex processes is paramount for advancing biological research and drug discovery. Click chemistry, a set of powerful, specific, and bio-orthogonal reactions, has emerged as a transformative tool in proteomics. This application note focuses on the use of **Cy5-DBCO**, a fluorescent probe, in copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) for the sensitive and specific labeling of azide-modified proteins. This approach enables a wide range of applications, from validating protein-protein interactions to tracking protein trafficking and quantifying changes in protein expression.[1][2][3]

The core principle involves the metabolic incorporation of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.[2] These azide-tagged proteins can then be specifically and covalently labeled with a dibenzocyclooctyne (DBCO)-functionalized probe, such as the fluorescent **Cy5-DBCO**, without the need for a cytotoxic copper catalyst.[1] This copper-free approach is particularly advantageous for live-cell imaging and proteomics studies where cellular perturbation must be minimized.



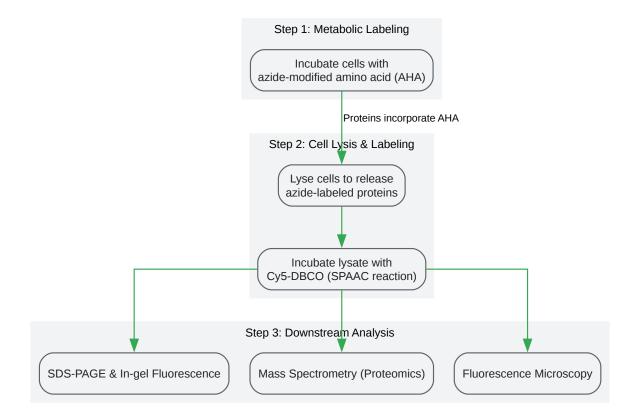
## **Key Applications**

- Quantitative Proteomics: In conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Cy5-DBCO labeling allows for the precise quantification of newly synthesized proteins under different experimental conditions.
- Protein-Protein Interaction Studies: Click chemistry can be employed to validate and visualize protein-protein interactions by labeling interacting partners that have been engineered to contain azide functionalities.
- Receptor Trafficking and Signaling Pathway Analysis: The ability to specifically label cell-surface proteins enables the real-time tracking of receptor internalization, recycling, and downstream signaling events. For instance, this method has been used to study the trafficking of receptor tyrosine kinases like the Insulin Receptor (InsR) and glutamate receptors, providing insights into their roles in signaling pathways.
- Visualization of Post-Translational Modifications: Click chemistry facilitates the detection and analysis of various post-translational modifications by using azide- or alkyne-modified substrates.

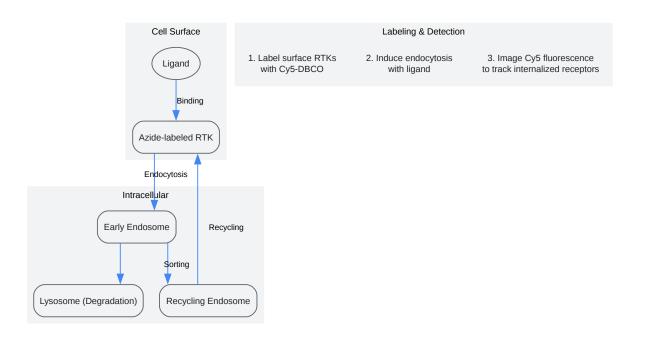
## **Experimental Workflow Overview**

The general workflow for click chemistry-based proteomics using **Cy5-DBCO** involves three main stages: metabolic labeling, cell lysis and protein labeling, and downstream analysis.









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## References

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- 2. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]







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